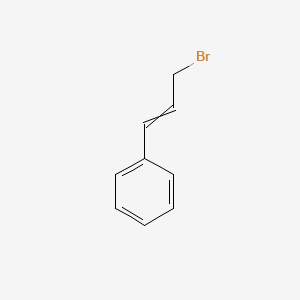
Cinnamyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cinnamyl bromide can be synthesized through several methods:
From Cinnamyl Alcohol: One common method involves the bromination of cinnamyl alcohol using hydrogen bromide in cold acetic acid or phosphorus tribromide in boiling benzene
Using N-Bromosuccinimide: Another method involves the reaction of N-bromosuccinimide with 3-phenylpropene or 1-phenylpropene.
Triphenylphosphine and Bromine: A more detailed procedure involves the reaction of triphenylphosphine with bromine in acetonitrile, followed by the addition of cinnamyl alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the bromination of cinnamyl alcohol using phosphorus tribromide in a controlled environment to ensure high yield and purity .
化学反応の分析
Types of Reactions
Cinnamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to form different derivatives.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting this compound with an amine can produce the corresponding amine derivative .
科学的研究の応用
Cinnamyl bromide has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of naftifine, an antifungal agent.
Material Science: This compound is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism by which cinnamyl bromide exerts its effects is primarily through its reactivity as an electrophile in substitution reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Cinnamyl Chloride: Similar in structure but uses chlorine instead of bromine.
Cinnamyl Iodide: Uses iodine and is more reactive due to the larger atomic radius of iodine.
Uniqueness
Cinnamyl bromide is unique due to its balanced reactivity and stability, making it a preferred choice in many synthetic applications compared to its chloride and iodide counterparts .
特性
IUPAC Name |
3-bromoprop-1-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUROFEVDCUGKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871071 |
Source


|
| Record name | (3-Bromo-1-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-24-9 |
Source


|
| Record name | (3-Bromo-1-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-1-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,4-dichloro-5-[(1E)-[(E)-2-[(4,6-dichloropyridin-3-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B7944137.png)
![3-[(4-Methylpiperazin-1-yl)amino]propanamide;oxalic acid](/img/structure/B7944144.png)


![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7944165.png)




